2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline
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Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline is a complex organic compound that features a benzothiazole ring fused to a quinoline ring, with an aniline group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring This is followed by the cyclization of the intermediate products to form the quinoline ring system
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the aniline moiety.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of catalysts like palladium or copper.
Major Products Formed
Scientific Research Applications
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and luminescent properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors involved in disease pathways. The benzothiazole and quinoline rings allow for strong binding interactions with biological macromolecules, leading to the modulation of their activity . Molecular docking studies have shown that this compound can effectively bind to targets such as tyrosine-protein phosphatases, which are involved in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-ones: These compounds share the benzothiazole moiety but differ in the quinoline ring structure.
2-Phenylquinazolin-4(3H)-ones: Similar in having a quinoline ring but lack the benzothiazole group.
4-[(1H-Benzimidazol-2-yl)phenyl]aniline: Contains a benzimidazole ring instead of benzothiazole.
Uniqueness
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline is unique due to its combined benzothiazole and quinoline structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific biological and physical properties .
Properties
CAS No. |
64495-32-5 |
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Molecular Formula |
C22H15N3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)quinolin-2-yl]aniline |
InChI |
InChI=1S/C22H15N3S/c23-17-9-3-1-8-15(17)20-13-16(14-7-2-4-10-18(14)24-20)22-25-19-11-5-6-12-21(19)26-22/h1-13H,23H2 |
InChI Key |
LMYYOTZFCDNBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC5=CC=CC=C5S4)N |
Origin of Product |
United States |
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